N-(7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)furan-2-carboxamide
Description
N-(7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)furan-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, a methoxyphenyl group, and a furamide moiety, making it a unique structure with diverse chemical properties.
Properties
IUPAC Name |
N-[7-(4-methoxyphenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4/c1-26-14-6-4-12(5-7-14)13-9-16-15(17(24)10-13)11-21-20(22-16)23-19(25)18-3-2-8-27-18/h2-8,11,13H,9-10H2,1H3,(H,21,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJHOEPRULFQTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with anthranilic acid to form the quinazolinone core. This intermediate is then reacted with furamide under specific conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
N-(7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The quinazolinone core can be reduced to form a dihydroquinazoline derivative.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations .
Biological Activity
N-(7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)furan-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, supported by data tables and findings from relevant studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a tetrahydroquinazoline core with a methoxyphenyl substituent and a furan-2-carboxamide moiety. The molecular formula is , indicating the presence of nitrogen and oxygen functionalities that may contribute to its biological activities.
Biological Activities
1. Anti-Cancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant anti-cancer properties.
Table 1: Anti-Cancer Activity against Various Cell Lines
| Compound | Cell Line | % Cell Viability |
|---|---|---|
| 4d | HepG2 | 33.29 |
| 4d | Huh-7 | 45.09 |
| 4d | MCF-7 | 41.81 |
| Doxorubicin | HepG2 | 0.62 |
The compound 4d showed the highest anti-cancer activity among tested derivatives, with significantly lower cell viability compared to standard chemotherapeutic agents like doxorubicin .
Mechanism of Action:
The anti-cancer activity is hypothesized to be linked to the compound's ability to induce apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and modulation of cell cycle progression. Structure–activity relationship (SAR) studies suggest that electron-donating groups on the phenyl ring enhance anti-cancer efficacy .
2. Antimicrobial Activity
In addition to its anti-cancer properties, the compound has shown promising antimicrobial activity against various bacterial strains.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (μg/mL) |
|---|---|---|---|
| 4a | E. coli | 10.5 | 280 |
| 4b | S. aureus | 13 | 265 |
| 4c | B. cereus | 16 | 230 |
These results indicate that the synthesized derivatives possess significant antibacterial potential, outperforming some conventional antibiotics .
Case Studies and Research Findings
A notable study evaluated the in vitro anti-cancer activity of various carbamothioyl-furan-2-carboxamide derivatives, including this compound. The results highlighted the importance of structural modifications in enhancing biological activity:
- Cell Viability Assays : The study employed MTT assays to determine cell viability post-treatment with varying concentrations of compounds.
- Comparative Analysis : The activity was compared with standard drugs such as doxorubicin, revealing that certain derivatives had comparable or superior efficacy against HepG2 cells.
- SAR Insights : The research provided insights into how specific substituents influence biological activity, particularly noting that para-substituted derivatives exhibited enhanced potency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
